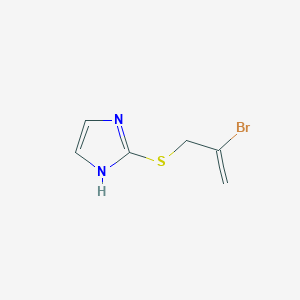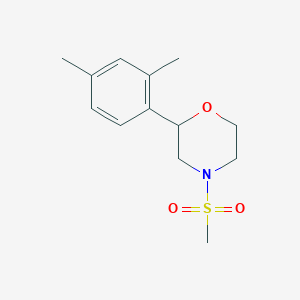![molecular formula C13H13N3O2 B7591879 1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)
1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as J147, and it is a synthetic derivative of curcumin, a natural compound found in turmeric. J147 has shown promising results in preclinical studies for its neuroprotective properties and potential therapeutic applications in Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of J147 is not fully understood. However, preclinical studies have suggested that J147 exerts its neuroprotective effects through multiple pathways. J147 has been shown to activate the transcription factor PGC-1α, which is involved in mitochondrial biogenesis and oxidative stress response. J147 also activates the protein kinase C pathway, which is involved in synaptic plasticity and memory formation. Furthermore, J147 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neurogenesis and synaptic plasticity.
Biochemical and Physiological Effects
J147 has been shown to have several biochemical and physiological effects in animal models. Preclinical studies have shown that J147 improves cognitive function, reduces amyloid-beta and tau protein levels, and promotes neurogenesis in animal models of Alzheimer's disease. J147 has also been shown to reduce inflammation and oxidative stress in the brain, which are implicated in the pathogenesis of neurodegenerative disorders. Furthermore, J147 has been shown to increase the lifespan and healthspan of mice in a preclinical study.
Advantages and Limitations for Lab Experiments
One of the advantages of J147 for lab experiments is its high potency and specificity for its target molecules. J147 has been shown to have a low toxicity profile and does not have significant side effects in animal models. However, one of the limitations of J147 for lab experiments is its high cost and complex synthesis method. J147 is also not readily available for commercial use, and its use requires a license from the patent holder.
Future Directions
There are several future directions for J147 research. One potential future direction is to investigate the safety and efficacy of J147 in human clinical trials for Alzheimer's disease and other neurodegenerative disorders. Another future direction is to investigate the potential applications of J147 in other fields, such as cancer research and anti-aging research. Furthermore, future research could focus on identifying the precise molecular targets of J147 and elucidating its mechanism of action in more detail.
Synthesis Methods
J147 is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis starts with the reaction of 2-methyl-5-nitrobenzaldehyde with ethyl acetoacetate to form the intermediate compound, 2-methyl-5-nitrobenzylidenemalononitrile. This intermediate compound is then reacted with 2-aminopyridine to form the key intermediate, 1-methyl-6-[(5-nitro-2-furyl)methyleneamino]pyridin-2(1H)-one. Finally, the nitro group in the key intermediate is reduced to an amine group using hydrogen gas and palladium on carbon catalyst to form J147.
Scientific Research Applications
J147 has been extensively studied for its potential therapeutic applications in Alzheimer's disease. Preclinical studies have shown that J147 has neuroprotective properties, promotes neurogenesis, and improves cognitive function in animal models of Alzheimer's disease. J147 has also been shown to reduce amyloid-beta and tau protein levels, which are the hallmark pathological features of Alzheimer's disease. In addition to Alzheimer's disease, J147 has also shown potential therapeutic applications in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.
properties
IUPAC Name |
1-methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-7-14-11(18-9)8-16-6-4-10-3-5-15(2)12(10)13(16)17/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQVEICWLUJTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CN2C=CC3=C(C2=O)N(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorophenyl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591803.png)

![3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)
![4,5-Dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591822.png)
![4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591826.png)
![4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591839.png)
![1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591846.png)

![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)




